molecular formula C17H19F3N8 B2477207 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034516-31-7

N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2477207
CAS No.: 2034516-31-7
M. Wt: 392.39
InChI Key: PWRSDPKVOGXQPH-UHFFFAOYSA-N
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Description

The compound “N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused heteroaromatic ring system bearing pyrazole and pyrimidine units . This type of structure is considered as the bioisosteres of purines . Pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry due to their promising pharmacological potentials .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core. This core is a fused heteroaromatic ring system that includes pyrazole and pyrimidine units . Further analysis of the molecular structure was not found in the available resources.

Scientific Research Applications

Synthesis and Bioactivity Studies

Research on related pyrazole derivatives has demonstrated the synthesis, characterization, and bioactivity evaluation of these compounds. For instance, the study by Titi et al. (2020) focused on the synthesis of pyrazole derivatives and their structural identification using various spectroscopic methods. These compounds exhibited biological activity against breast cancer and microbes, confirming the relevance of the chemical family in antitumor and antimicrobial pharmacophore site identification (Titi et al., 2020).

Antitumor and Antimicrobial Applications

Further exploration into the heterocyclic synthesis of thioxopyrimidine and related compounds has yielded novel derivatives with potential antitumor, antimicrobial, and anti-inflammatory activities. These studies highlight the versatility of pyrimidine and pyrazole cores in developing pharmacologically active compounds (Ho & Suen, 2013).

Novel Synthetic Pathways and Biochemical Insights

Investigations into the synthesis of new thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidine derivatives reveal innovative synthetic pathways and provide insights into their biochemical applications. These compounds have been assessed for various biological activities, further underscoring the scientific interest in pyrazolo[3,4-d]pyrimidin analogs for therapeutic development (Mohamed et al., 2011).

Metabolic Stability and Medicinal Chemistry

The study of piperazine-containing pyrazolopyrimidine compounds, such as strategies to prevent N-acetyltransferase-mediated metabolism, presents crucial insights into the medicinal chemistry applications of these compounds. By modifying the piperazine group, researchers have been able to retain potency while preventing rapid metabolism, demonstrating the importance of structural modifications in enhancing drug profiles (Rawal et al., 2008).

Mechanism of Action

Properties

IUPAC Name

1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8/c1-10-24-13(17(18,19)20)7-14(25-10)28-5-3-11(4-6-28)26-15-12-8-23-27(2)16(12)22-9-21-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRSDPKVOGXQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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